molecular formula C16H15N3OS2 B11367305 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11367305
M. Wt: 329.4 g/mol
InChI Key: CWQLOMFNVSEYCY-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings, one of which is substituted with dimethyl groups, and the other with a phenyl group. The acetamide linkage connects these two thiazole rings, contributing to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of 4,5-dimethyl-1,3-thiazole: This can be achieved by reacting acetone with thiourea in the presence of a strong acid like hydrochloric acid.

    Formation of 2-phenyl-1,3-thiazole: This involves the cyclization of phenylthiourea with α-haloketones.

    Coupling Reaction: The two thiazole derivatives are then coupled using a suitable acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of thiazole rings.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the dimethyl substitution and acetamide linkage.

    4,5-Dimethyl-1,3-thiazole: Lacks the phenyl substitution and acetamide linkage.

    N-(2-thiazolyl)acetamide: Contains a single thiazole ring and an acetamide group.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of two distinct thiazole rings connected by an acetamide linkage. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C16H15N3OS2/c1-10-11(2)22-16(17-10)19-14(20)8-13-9-21-15(18-13)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,17,19,20)

InChI Key

CWQLOMFNVSEYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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